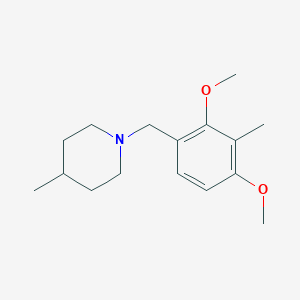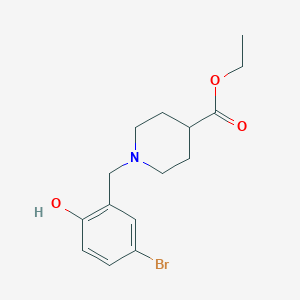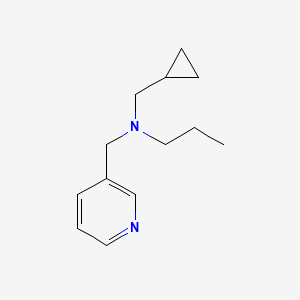![molecular formula C14H17F3N2O B3851944 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B3851944.png)
1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
The compound “1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide” is a piperidine derivative. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). It’s a common motif in many pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a piperidine ring attached to a benzyl group with a trifluoromethyl group (-CF3) at the 3-position .Wirkmechanismus
The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide involves its binding to the DAT, SERT, and NET transporters, thereby inhibiting their activity. This results in increased levels of dopamine, serotonin, and norepinephrine in the synaptic cleft, which can have various effects on the brain and body.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including but not limited to, increased locomotor activity, enhanced cognitive function, and reduced anxiety and depression-like behaviors. It has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide in lab experiments include its potent inhibitory activity against various enzymes and receptors, its solubility in organic solvents, and its relatively easy synthesis method. However, some limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research related to 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide, including but not limited to, its potential applications in the treatment of neurological and psychiatric disorders, its optimization as a drug candidate, and its use as a tool for studying the structure and function of neurotransmitter transporters. Further research is needed to fully understand the potential benefits and limitations of this compound and to develop new and innovative applications for it in the field of medicinal chemistry.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and limitations of this compound and to develop new and innovative applications for it in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are involved in the reuptake of neurotransmitters from the synaptic cleft, and their inhibition can lead to increased levels of neurotransmitters in the brain, which can have therapeutic effects.
Eigenschaften
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O/c15-14(16,17)12-3-1-2-10(8-12)9-19-6-4-11(5-7-19)13(18)20/h1-3,8,11H,4-7,9H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFDGSEHWOOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3851886.png)
![1,5-dimethyl-2-phenyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3851890.png)
![N-ethyl-N-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-methyl-2-propen-1-amine](/img/structure/B3851891.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B3851895.png)
![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851899.png)

![6-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one oxalate](/img/structure/B3851925.png)
![6-chloro-3-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B3851926.png)


![ethyl 1-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3851947.png)
![1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851954.png)